3-Methylimidazo[1,2-A]pyrazine
Description
Properties
IUPAC Name |
3-methylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-4-9-7-5-8-2-3-10(6)7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXYWPVLFAJAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563347 | |
| Record name | 3-Methylimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33668-81-4 | |
| Record name | 3-Methylimidazo[1,2-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33668-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reactions
One of the most common strategies involves condensation reactions between appropriate precursors that form the imidazo[1,2-a]pyrazine core. Typically, this involves the reaction of substituted pyrazines with reagents capable of introducing the imidazole ring via cyclization.
For example, condensation of 2-aminopyrazine derivatives with α-bromocarbonyl compounds or β-enaminones under controlled conditions can lead to the formation of the fused ring system with subsequent methylation at the 3-position.
The methyl group at the 3-position can be introduced either by starting from methyl-substituted precursors or by methylation reactions post ring formation.
Cyclization via Domino or Annulative Functionalization
Recent advances include catalyst-free annulative functionalization reactions where β-enaminones react with propargylamine to form imidazo-pyrazine hybrids. This domino process involves regioselective conjugate substitution followed by cycloisomerization, constructing the pyrazine and imidazole rings successively with formation of multiple C–N bonds in a single operation.
This method is advantageous for its operational simplicity, absence of catalysts, and high regioselectivity, making it a promising approach for synthesizing complex imidazo[1,2-a]pyrazine derivatives including methyl-substituted analogs.
Hydrazide Intermediates and Further Functionalization
Another route involves synthesis of imidazo[1,2-a]pyrazine-2-carboxylic acid hydrazides by refluxing ethyl imidazo[1,2-a]pyrazine-2-carboxylate with hydrazine hydrate in ethanol. These intermediates can be further functionalized to yield various derivatives, including methyl-substituted compounds.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation of 2-aminopyrazine with α-bromocarbonyl | α-bromocarbonyl compound, solvent-free fusion | 60 °C | Several hours | 70-85% | Solvent-free conditions reduce impurities |
| Vilsmeier-Haack formylation (for related imidazo[1,2-a]pyridine analogs) | POCl3, DMF | 0 °C to 80 °C | 2-5 hours | 71-85% | Followed by neutralization and extraction |
| Catalyst-free annulative functionalization | β-enaminone, propargylamine | Room temp to mild heating | Hours | High (not specified) | Domino reaction, no catalyst required |
| Hydrazide formation | Hydrazine hydrate, ethanol reflux | Reflux (~78 °C) | 12 hours | Moderate to high | Intermediate for further derivatization |
Purification typically involves extraction with organic solvents such as dichloromethane, drying over sodium sulfate, and chromatographic purification on silica gel using hexane/ethyl acetate mixtures. Recrystallization is also employed to obtain pure crystalline products.
The condensation routes provide reliable access to the imidazo[1,2-a]pyrazine core but often require multiple steps and careful control of reaction conditions to achieve regioselectivity and high yields.
Catalyst-free annulative methods represent a significant advancement, enabling efficient construction of the fused heterocycle with fewer steps and milder conditions, which is advantageous for scale-up and sustainability.
Hydrazide intermediates offer versatility for further functionalization, allowing the synthesis of a broad range of derivatives, including those with methyl substitution at the 3-position.
The choice of method depends on the desired substitution pattern, scale, and available starting materials. For 3-methyl substitution specifically, starting from methylated precursors or employing methylation post-ring formation are common strategies.
| Methodology | Key Reagents | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Condensation with α-bromocarbonyl | 2-aminopyrazine, α-bromocarbonyl | Straightforward, established | Multiple steps, solvent use | 70-85 |
| Catalyst-free annulative functionalization | β-enaminone, propargylamine | Catalyst-free, domino reaction | Limited substrate scope | High (not specified) |
| Hydrazide intermediate formation | Ethyl imidazo[1,2-a]pyrazine-2-carboxylate, hydrazine hydrate | Versatile intermediate for derivatization | Requires reflux and longer reaction times | Moderate to high |
| Vilsmeier-Haack formylation (analogous methods) | POCl3, DMF | Useful for aldehyde functionalization | Harsh reagents, multiple steps | 71-85 |
The preparation of 3-Methylimidazo[1,2-a]pyrazine involves several synthetic strategies, with condensation reactions and catalyst-free annulative functionalization being prominent methods. Advances in domino reactions allow efficient and selective construction of the fused heterocyclic core under mild conditions without catalysts. Hydrazide intermediates provide a flexible platform for further functionalization including methyl substitution at the 3-position. Selection of the optimal method depends on the specific synthetic goals and available starting materials.
These methods have been validated through detailed spectroscopic characterization (NMR, IR, MS) and purification techniques, ensuring the production of high-purity this compound suitable for further research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the imidazole or pyrazine rings can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyrazine-3-carboxylic acid, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
3-Methylimidazo[1,2-A]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structural modifications. The compound may bind to active sites of enzymes, altering their activity and affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full potential in therapeutic applications .
Comparison with Similar Compounds
Table 1: Bioactivity of Key Imidazo[1,2-a]pyrazine Derivatives
Comparison with Related Heterocycles
Imidazo[1,2-a]pyridine
- Structural Differences : Replacing the pyrazine ring with pyridine alters electronic properties and hydrogen-bonding capacity.
- Bioactivity : Imidazo[1,2-a]pyridines are widely explored for antiviral and antibacterial applications but often exhibit higher cytotoxicity than imidazo[1,2-a]pyrazines .
- Photophysical Properties : Imidazo[1,2-a]pyrazines generally show stronger fluorescence in aggregated states (e.g., 8c: deep blue emission) compared to imidazo[1,2-a]pyridines .
Pyrrolo[1,2-a]pyrazine
Table 2: Photophysical Properties of Selected Compounds
Rotameric Conformations
Substituents at position 3 influence rotational isomerism. For example, 3-methyl groups stabilize specific rotamers, enhancing binding affinity to targets like CDK9 . In contrast, bulkier 3-aryl substituents may restrict rotation, reducing conformational flexibility and bioactivity .
Biological Activity
3-Methylimidazo[1,2-a]pyrazine (3-MIP) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological properties of 3-MIP, including its antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings.
Structure and Properties
3-MIP belongs to the imidazo[1,2-a]pyrazine family, characterized by a fused ring structure that contributes to its biological activity. The compound's molecular formula is , and it features a methyl group at the 3-position of the imidazole ring.
Antimicrobial Activity
Research indicates that 3-MIP exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent. The minimum inhibitory concentrations (MICs) for several tested pathogens were reported, showcasing varying degrees of sensitivity.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that 3-MIP could be a candidate for developing new antimicrobial therapies, particularly against resistant strains.
Anticancer Properties
The anticancer potential of 3-MIP has also been investigated. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a recent study reported that 3-MIP induced apoptosis in human leukemia cells by activating caspase pathways.
Case Study: Leukemia Cells
In a controlled experiment, leukemia cells treated with 3-MIP displayed:
- Cell Viability Reduction : A dose-dependent decrease in viability was observed.
- Apoptosis Induction : Flow cytometry analysis revealed increased annexin V positivity, indicating early apoptosis.
- Caspase Activation : Significant activation of caspases 3 and 9 was noted, suggesting a mitochondrial pathway involvement.
The biological activity of 3-MIP is attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes and interfere with cellular signaling pathways:
- DNA Interaction : Evidence suggests that 3-MIP can bind to DNA, leading to disruptions in replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit certain kinases involved in cell growth and division.
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, 3-MIP has shown promise in several other pharmacological areas:
- Antioxidant Activity : Studies indicate that it can scavenge free radicals, contributing to its protective effects against oxidative stress.
- Anti-inflammatory Effects : Research has demonstrated that 3-MIP can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
